molecular formula C13H17BrO2S B1403079 Methyl 4-[(5-bromopentyl)thio]benzoate CAS No. 877861-73-9

Methyl 4-[(5-bromopentyl)thio]benzoate

Cat. No. B1403079
M. Wt: 317.24 g/mol
InChI Key: SRENCCDZPOFGDM-UHFFFAOYSA-N
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Description

Methyl 4-[(5-bromopentyl)thio]benzoate, also known as MBPT, is an organic compound with a molecular formula of C11H14BrO2S. It is a colorless solid that has a melting point of approximately 150°C and is soluble in ethanol. MBPT is a derivative of benzoic acid and is used in a variety of scientific fields, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-[(5-bromopentyl)thio]benzoate has been utilized in various synthetic procedures in organic chemistry. For instance, its role in the synthesis of novel compounds was demonstrated in studies like the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, which is a critical intermediate in the total synthesis of bisbibenzyls, natural products with diverse biological activities (Lou Hong-xiang, 2012). Additionally, it has been involved in the preparation of new 4′-thio-L-lyxo pyrimidine nucleoside analogues, showcasing its application in nucleoside analog synthesis (J. Wirsching et al., 2001).

Application in Medicinal Chemistry

Methyl 4-[(5-bromopentyl)thio]benzoate has been part of research in medicinal chemistry. It has been used in the synthesis of specific compounds with potential pharmacological applications. For example, its derivative was used in the synthesis of 4-cyanophenyl 2-deoxy-1,5-dithio-β-d-threo-pentopyranoside, which demonstrated significant oral antithrombotic activity in rats (E. Bozo et al., 1997).

Role in Bioorganic Chemistry

In the field of bioorganic chemistry, methyl 4-[(5-bromopentyl)thio]benzoate has contributed to the synthesis of complex bioorganic molecules. A notable example is its use in constructing immunogens related to the synthetic tetrasaccharide side chain of the Bacillus anthracis exosporium (R. Saksena et al., 2007).

Agricultural Applications

In agriculture, derivatives of methyl 4-[(5-bromopentyl)thio]benzoate have been studied for their anti-juvenile hormone activity, which could be significant for pest control in crops. A study on ethyl 4-[2-(6-methyl-3-pyridyloxy)alkyloxy]benzoates, a related compound, demonstrated its effectiveness in inducing precocious metamorphosis in silkworm larvae (N. Fujita et al., 2005).

Safety And Hazards

  • Hazard Information : Consult Material Safety Data Sheets (MSDS) for detailed safety information .

properties

IUPAC Name

methyl 4-(5-bromopentylsulfanyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2S/c1-16-13(15)11-5-7-12(8-6-11)17-10-4-2-3-9-14/h5-8H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRENCCDZPOFGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)SCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(5-bromopentyl)thio]benzoate

Synthesis routes and methods

Procedure details

To a solution of methyl 4-mercaptobenzoate (3.39 g) and 1,5-dibromopentane (9.31 g) in dimethyl formamide (100 mL), potassium carbonate (3.07 g) was added. The reaction mixture was stirred at room temperature for 3 hours. To the reaction mixture, water (300 mL) was added and the aqueous layer was extracted twice with an n-hexane-ethyl acetate solution (n-hexane:ethyl acetate=1:1) (150 mL). The combined organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and then concentrated. The residue was purified by silica gel chromatography (n-hexane:ethyl acetate=1:0→8:2) to obtain the title compound (4.69 g) having the following physical properties.
Quantity
3.39 g
Type
reactant
Reaction Step One
Quantity
9.31 g
Type
reactant
Reaction Step One
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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